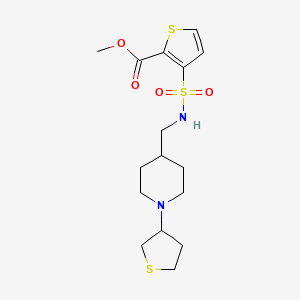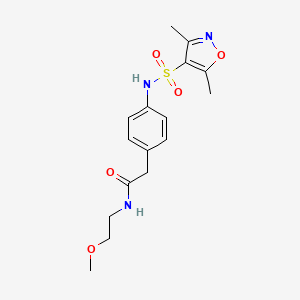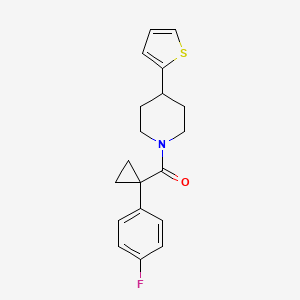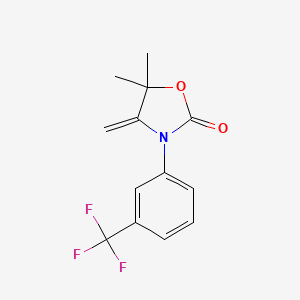![molecular formula C16H16ClNO3S B2651983 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dimethoxyphenyl)methanone CAS No. 2034416-53-8](/img/structure/B2651983.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a thienopyridinone core structure . Thienopyridinones are a class of organic compounds containing a thiophene ring fused to a pyridinone ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues have been synthesized through the direct oxidation of 2,3-cyclopentenopyridine analogues . This was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Applications De Recherche Scientifique
Synthesis and Antioxidant Properties
Research has explored the synthesis of derivatives related to the compound , focusing on their antioxidant properties. For example, the bromination of bis(3,4-dimethoxyphenyl)methanone led to products with varying bromine substitutions, demonstrating significant antioxidant power in vitro, comparable to synthetic standard antioxidants (Balaydın et al., 2010).
Anticancer and Antimicrobial Agents
Novel heterocyclic compounds incorporating elements similar to the compound of interest have been synthesized, showing promising anticancer and antimicrobial activities. These compounds incorporate oxazole, pyrazoline, and pyridine moieties, tested for their effectiveness against a variety of cancer cell lines and pathogenic strains, indicating their potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Structural Analysis
The crystal and molecular structure of derivatives have been examined, with findings detailing the geometric orientation and intermolecular interactions, such as hydrogen bonding, which contribute to the understanding of their chemical behavior and potential applications in material science or pharmaceuticals (Lakshminarayana et al., 2009).
Chiral Intermediate Production
The production of key chiral intermediates for drugs like Betahistine has been investigated, using microorganisms for the stereoselective reduction of related compounds. This biotransformation process highlights the importance of such chemical structures in synthesizing active pharmaceutical ingredients with high enantiomeric excess and yield, demonstrating the versatility of microbial cells in chemical synthesis (Ni et al., 2012).
Radical Functionalized Monothiophenes
The synthesis, characterization, and modeling of oligothiophenes bearing stable radicals related to the core structure have been reported. These studies provide insight into the electronic properties and stability of radical-containing compounds, contributing to the field of organic electronics and materials science (Chahma et al., 2021).
Propriétés
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-12-5-3-4-11(15(12)21-2)16(19)18-7-6-13-10(9-18)8-14(17)22-13/h3-5,8H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWURLFTHUNFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

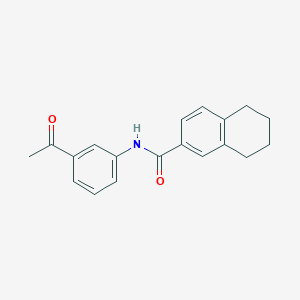

![N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide](/img/structure/B2651903.png)

![6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2651906.png)
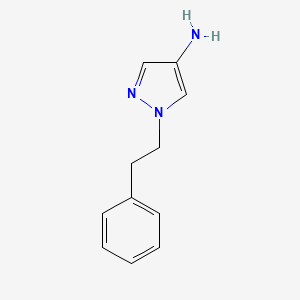
![1-(4-Bromophenyl)-3-[{[(2-chloroanilino)carbonyl]oxy}(methyl)amino]-2-propen-1-one](/img/structure/B2651914.png)
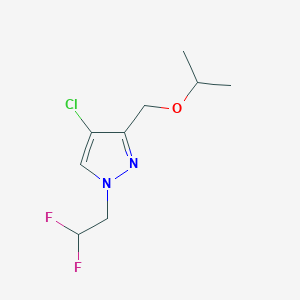
![6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651916.png)
